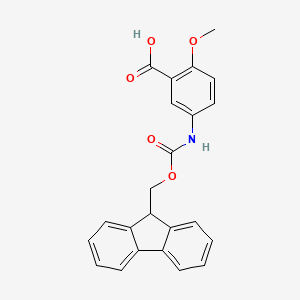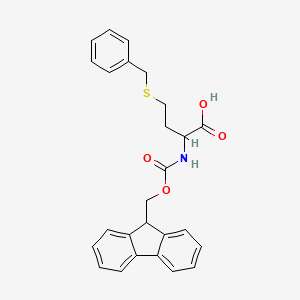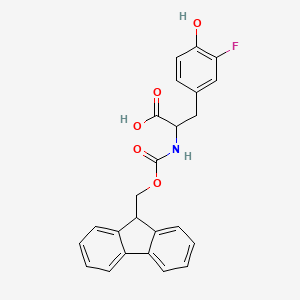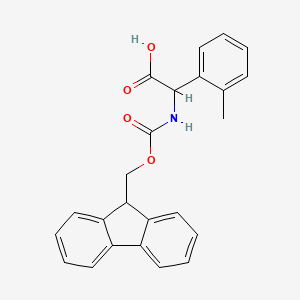
Fmoc-DL-(2-Methylphenyl)glycin
Übersicht
Beschreibung
Fmoc-DL-(2-methylphenyl)glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name for this compound is {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(2-methylphenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of Fmoc-DL-(2-methylphenyl)glycine is C24H21NO4 . It has a molecular weight of 387.44 . The InChI code for this compound is 1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) .Wissenschaftliche Forschungsanwendungen
Hydrogelbildung
Fmoc-DL-(2-Methylphenyl)glycin kann zur Bildung von Hydrogelen verwendet werden, bei denen es sich um dreidimensionale Netzwerke handelt, die große Mengen an Wasser speichern können, während sie ihre Struktur beibehalten. Diese Hydrogele haben aufgrund ihrer Biokompatibilität und ihrer Fähigkeit, die extrazelluläre Matrix nachzuahmen, potenzielle Anwendungen in Medikamentenfreisetzungssystemen, Gewebezüchtung und Wundheilung .
Selbstassemblierung zu Nanostrukturen
Diese Verbindung kann sich in wässrigen Medien zu supramolekularen Nanostrukturen selbstassemblieren. Diese Eigenschaft ist bedeutsam für die Herstellung von biofunktionalen Materialien, die in verschiedenen biomedizinischen Anwendungen eingesetzt werden können, z. B. als Gerüste für das Zellwachstum oder als Vehikel für die gezielte Medikamentenverabreichung .
Wirkmechanismus
Target of Action
Fmoc-DL-(2-methylphenyl)glycine is a derivative of glycine, which is the simplest and least sterically hindered of the amino acids . This compound is primarily used in proteomics studies and solid-phase peptide synthesis techniques .
Mode of Action
The Fmoc group (9-Fluorenylmethoxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of Fmoc-DL-(2-methylphenyl)glycine is the formation of peptides of significant size and complexity . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Action Environment
The action of Fmoc-DL-(2-methylphenyl)glycine is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a base . The choice of base, its concentration, and the reaction conditions can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-DL-(2-methylphenyl)glycine has a number of advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used to incorporate various side chains and modifications into peptides. Additionally, it can increase the solubility of peptides, improve peptide stability, and enhance the efficiency of peptide synthesis. However, it is important to note that Fmoc-DL-(2-methylphenyl)glycine is not suitable for all types of peptide synthesis and may not be suitable for some applications.
Zukünftige Richtungen
The future of Fmoc-DL-(2-methylphenyl)glycine is promising, with a number of potential applications in the field of peptide synthesis and biochemistry. Potential future directions for the use of Fmoc-DL-(2-methylphenyl)glycine include the development of new peptide synthesis strategies, the use of Fmoc-DL-(2-methylphenyl)glycine in drug development, and the use of Fmoc-DL-(2-methylphenyl)glycine to study protein structure and function. Additionally, Fmoc-DL-(2-methylphenyl)glycine may be used in the development of new biocatalysts and biosensors.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJRXYPNDCAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)
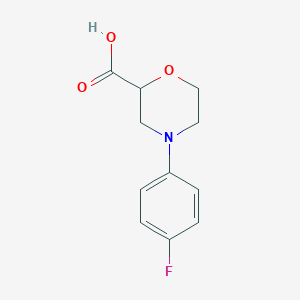

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
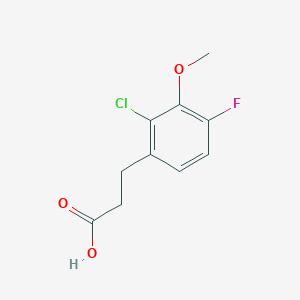

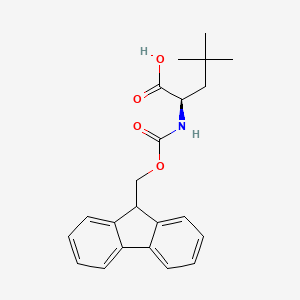

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
